molecular formula C7H13O3P B096513 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 18644-16-1

4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

Cat. No. B096513
CAS RN: 18644-16-1
M. Wt: 176.15 g/mol
InChI Key: CDJDTHCAFBBBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, also known as PTAC, is a cyclic phosphazene compound that has gained significant attention in the field of materials science and biomedical research due to its unique properties. PTAC is a highly versatile compound that can be synthesized using various methods and has a wide range of potential applications.

Mechanism Of Action

The mechanism of action of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is not fully understood, but it is believed to interact with cellular membranes and proteins, leading to changes in cell signaling pathways and gene expression. 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.

Biochemical And Physiological Effects

4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce inflammation. 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has several advantages for use in lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be difficult to work with due to its high reactivity and sensitivity to moisture and air. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane.

Future Directions

There are several potential future directions for research on 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, including its use as a drug delivery system for targeted cancer therapy, its potential as a coating material for medical implants, and its use in the synthesis of new polymeric materials with improved properties. Further studies are also needed to fully understand the mechanism of action of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane and its potential side effects.

Synthesis Methods

4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be synthesized using a variety of methods, including the reaction of hexachlorocyclotriphosphazene with 3-propoxy-1-propanol in the presence of a base such as sodium hydride. Another method involves the reaction of hexachlorocyclotriphosphazene with 1,3-dioxepane in the presence of a base such as sodium hydride. These methods have been shown to produce high yields of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane with good purity.

Scientific Research Applications

4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been extensively studied for its potential applications in materials science and biomedical research. In materials science, 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been used as a cross-linking agent for the synthesis of polymeric materials with improved mechanical properties. In biomedical research, 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been studied for its potential as a drug delivery system due to its biocompatibility and ability to encapsulate drugs.

properties

CAS RN

18644-16-1

Product Name

4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

Molecular Formula

C7H13O3P

Molecular Weight

176.15 g/mol

IUPAC Name

4-propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

InChI

InChI=1S/C7H13O3P/c1-2-3-7-4-8-11(9-5-7)10-6-7/h2-6H2,1H3

InChI Key

CDJDTHCAFBBBDT-UHFFFAOYSA-N

SMILES

CCCC12COP(OC1)OC2

Canonical SMILES

CCCC12COP(OC1)OC2

Other CAS RN

18644-16-1

synonyms

4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

Origin of Product

United States

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